![molecular formula C18H12BrClN4O B2602205 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 891113-42-1](/img/structure/B2602205.png)
5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
One of the primary applications of this compound is its role as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II inhibitors are crucial in treating inflammatory conditions and pain management. Recent studies have highlighted:
- Inhibition Potency : Compounds similar to 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant inhibitory activity against COX-II, with some derivatives showing IC50 values comparable to established drugs like Celecoxib .
- Selectivity : The design of pyrazolo derivatives has been focused on enhancing selectivity towards COX-II while minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Anticancer Potential
The compound's structure is conducive to interactions with various biological targets involved in cancer progression:
- Targeting Kinases : Research indicates that pyrazolo derivatives can inhibit specific kinases involved in cancer signaling pathways. For instance, compounds derived from this scaffold have shown promise in inhibiting protein kinase D (PKD), which plays a role in tumor growth and metastasis .
- Cell Line Studies : In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies
Mecanismo De Acción
The mechanism of action of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting signaling pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorobenzyl)-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(4-Methylbenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(4-Fluorobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Actividad Biológica
5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, identified by its CAS number 891113-42-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C18H12BrClN4O
- Molecular Weight : 415.7 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in the design of various pharmacologically active agents.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The compound has shown promising results in vitro against various cancer cell lines.
-
In Vitro Studies :
- Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
- Results : The compound exhibited significant anti-proliferative activity with IC50 values comparable to established EGFR inhibitors. For instance, compounds derived from similar scaffolds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometric analyses indicated that treatment with the compound resulted in an increase in apoptotic cells and cell cycle arrest at the S and G2/M phases.
- BAX/Bcl-2 Ratio : The compound induced an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a pro-apoptotic effect .
Structure-Activity Relationships (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been critical in enhancing biological activity:
- Substituents : The presence of bromine and chlorine atoms on the benzyl and phenyl rings respectively has been linked to increased potency against EGFR.
- Comparative Analysis : Other derivatives with similar structures have also been synthesized and evaluated, revealing a trend where specific substitutions lead to enhanced inhibitory effects on EGFR .
Table 1: Summary of Biological Activity
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 12b | A549 | 8.21 | Apoptosis induction |
Compound 12b | HCT-116 | 19.56 | Cell cycle arrest |
Similar Derivative | EGFR WT | 0.016 | EGFR inhibition |
Similar Derivative | EGFR T790M | 0.236 | EGFR inhibition |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. These studies confirmed that modifications at specific positions on the pyrazole ring significantly impacted their anticancer efficacy and selectivity towards EGFR .
Propiedades
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-6-4-12(5-7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-3-1-2-14(20)8-15/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPHAUCOSCQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.